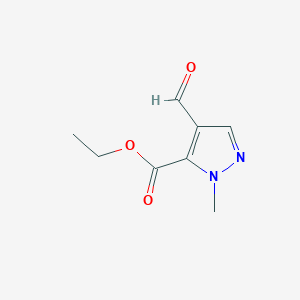

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

描述

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-methyl-2H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Condensation Reactions

The formyl group at position 4 undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) under mild basic conditions to form α,β-unsaturated derivatives. These reactions are critical for synthesizing extended π-conjugated systems used in medicinal chemistry .

Example Reaction:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Malononitrile, EtOH, KOH | 4-(2,2-Dicyanovinyl)-2-methyl-2H-pyrazole | 78% |

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in aqueous pyridine. This transformation enables access to bifunctional pyrazole-carboxylic acid derivatives .

Mechanistic Pathway:

-

Oxidation of -CHO to -COOH via radical intermediates.

-

Ester hydrolysis (if competing) occurs under prolonged acidic/basic conditions.

Nucleophilic Addition

The formyl group participates in nucleophilic additions with amines, hydrazines, and hydroxylamine derivatives:

-

Oxime Synthesis:

Hydroxylamine hydrochloride converts the aldehyde to an oxime, enabling further cyclization reactions .

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to synthesize complex heterocycles:

With Hydrazines:

-

Forms pyrazolo[3,4-d]pyridazines via intramolecular cyclization under acidic conditions .

-

Regioselectivity depends on substituents and reaction media (e.g., FeCl₃/PVP enhances selectivity for 1,5-disubstituted pyrazoles) .

Example:

| Reagent | Product | Regioselectivity | Yield |

|---|---|---|---|

| Phenylhydrazine | 1,5-Diphenyl-3-carboxyethyl-pyrazole | 86:14 (1,5:1,3) | 84% |

Ester Hydrolysis and Functionalization

The ethyl ester at position 3 undergoes hydrolysis to form carboxylic acid derivatives:

Conditions:

Applications:

Friedel-Crafts Hydroxyalkylation

The formyl group facilitates electrophilic aromatic substitution with electron-rich arenes (e.g., phenol derivatives) under Lewis acid catalysis, producing hydroxyalkylated pyrazoles .

Stability and Reactivity Considerations

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a pyrazole ring, a formyl group, and an ethyl ester group. These functional groups contribute to its reactivity and potential for diverse applications.

Chemistry Applications

Synthesis Intermediate :

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in organic synthesis.

Reactions :

- Oxidation : Converts the formyl group to a carboxylic acid.

- Reduction : Reduces the formyl group to a hydroxymethyl group.

- Substitution : The ester group can react with nucleophiles to form amides or other esters.

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO4 | 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid |

| Reduction | NaBH4 | 4-Hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester |

| Substitution | Amine | 4-Formyl-2-methyl-2H-pyrazole-3-carboxamide |

Biological Applications

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity :

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Potential :

Research into its anticancer properties is ongoing, with preliminary findings suggesting that it may inhibit certain cancer cell lines.

Medical Applications

This compound is being explored as a lead compound for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrazole compounds, including 4-formyl derivatives, revealing promising results in inhibiting tumor growth in vitro .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and as a building block in organic synthesis. Its versatility allows for the creation of complex molecular frameworks that can be applied in various sectors, including agriculture and materials science.

Agricultural Use

The compound has been studied for its potential role as an intermediate in synthesizing fungicides that inhibit succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi . This application showcases its importance in crop protection strategies.

作用机制

The mechanism of action of 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function .

相似化合物的比较

Similar Compounds

- 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid.

- 4-Hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester.

- 4-Formyl-2-methyl-2H-pyrazole-3-carboxamide .

Uniqueness

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its formyl and ester groups provide versatility in synthetic applications, making it a valuable compound in research and industry.

生物活性

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1350475-46-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered pyrazole ring with both formyl and ethyl carboxylic acid functionalities, making it a versatile intermediate for synthesizing various bioactive compounds. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural components include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Formyl Group : An aldehyde functional group that can participate in various chemical reactions.

- Ethyl Ester Group : Enhances the compound's solubility and bioavailability.

Synthesis

The synthesis typically involves the reaction of 2-methyl-2H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine under reflux conditions. This multi-step organic synthesis allows for various modifications to enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The proposed mechanism involves the inhibition of critical pathways that regulate cell proliferation and survival.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that derivatives may inhibit specific inflammatory pathways, potentially modulating immune responses . This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The presence of the pyrazole moiety contributes to its ability to disrupt microbial cell function .

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The dual nature of its substituents (electron-withdrawing formyl and electron-donating methyl groups) allows it to modulate biological responses effectively .

Case Studies and Research Findings

属性

IUPAC Name |

ethyl 4-formyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-9-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUHCJQVPJJSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231416 | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-46-5 | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。